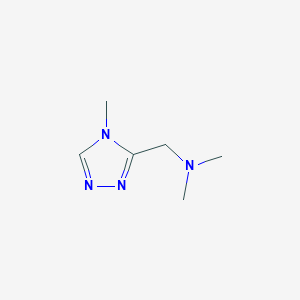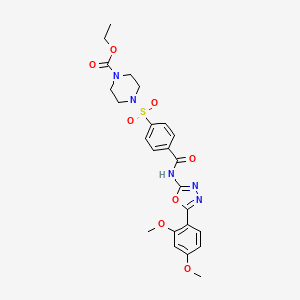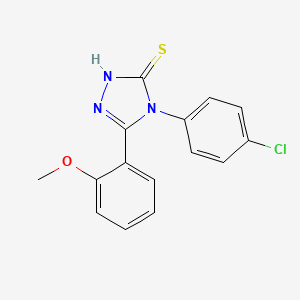
4-(4-chlorophenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, also known as CMT-8, is a chemical compound that belongs to the class of thio-triazole derivatives. It has been studied for its potential applications in various fields, including medicine, agriculture, and materials science.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
Synthesis of Novel Heterocyclic Compounds
A study by Bekircan et al. (2015) detailed the synthesis of compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide. These compounds were tested for lipase and α-glucosidase inhibition, revealing significant anti-lipase and anti-α-glucosidase activities in some compounds (Bekircan et al., 2015).
Antimicrobial Activity
Purohit et al. (2011) synthesized 3-(3-chlorophenyl)-6-aryl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles using a compound similar to the one . These compounds showed significant inhibition on bacterial and fungal growth (Purohit et al., 2011).
Cholinesterase Inhibitors
A study by Arfan et al. (2018) focused on the synthesis of S-alkylated 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols, which showed excellent cholinesterase inhibitory potential, indicating potential use in treating neurodegenerative diseases (Arfan et al., 2018).
Molecular Studies and Physicochemical Properties
Molecular Docking Studies
Karayel (2021) conducted a detailed study on the tautomeric properties, conformations, and anti-cancer properties of derivatives of 1,2,4-triazole. This study offers insights into the molecular stability and potential anti-cancer activity of such compounds (Karayel, 2021).
Crystal Structure Analysis
Hanif et al. (2007) explored the crystal structure of a closely related compound, providing valuable information about the molecular arrangement and potential interactions (Hanif et al., 2007).
Density Functional Theory (DFT) Studies
Abosadiya et al. (2018) conducted DFT studies on new 1,2,4-triazole and triazolidin derivatives, revealing insights into the electronic structure and stability of such molecules (Abosadiya et al., 2018).
Corrosion Inhibition and Material Science
Corrosion Inhibition
Yadav et al. (2013) investigated the use of benzimidazole derivatives, including triazole-thiol derivatives, as corrosion inhibitors for mild steel in HCl. This suggests potential applications in material science and corrosion prevention (Yadav et al., 2013).
Experimental and Quantum Chemical Studies
Elbelghiti et al. (2016) studied the corrosion inhibition properties of 4-amino-1, 2,4-triazole derivatives on mild steel, highlighting the importance of such compounds in industrial applications (Elbelghiti et al., 2016).
Mécanisme D'action
Target of Action
Similar compounds have been used in the catalytic protodeboronation of pinacol boronic esters .
Mode of Action
It’s worth noting that similar compounds have been utilized in a radical approach for the catalytic protodeboronation of alkyl boronic esters .
Biochemical Pathways
Related compounds have been used in the formal anti-markovnikov alkene hydromethylation .
Result of Action
Similar compounds have been applied to methoxy protected (−)-δ8-thc and cholesterol .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-20-13-5-3-2-4-12(13)14-17-18-15(21)19(14)11-8-6-10(16)7-9-11/h2-9H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELXLLSHSRLCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

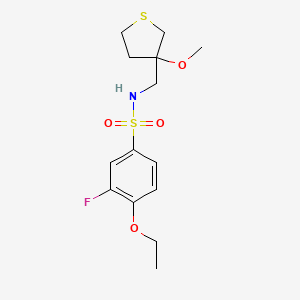

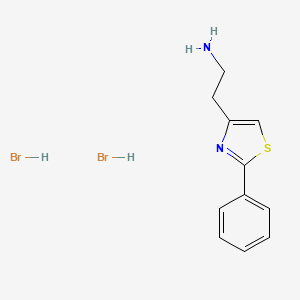
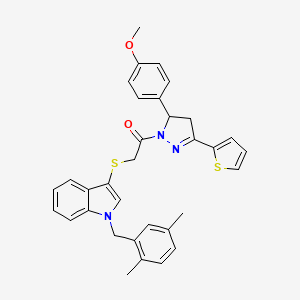

![(S)-6-Fluorospiro[chromane-2,1'-cyclobutan]-4-ol](/img/structure/B3009762.png)
![2-Butyl-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3009765.png)
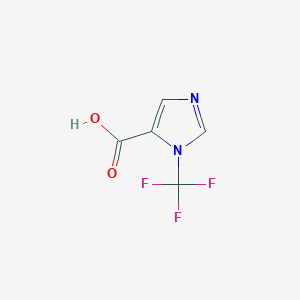
![[(3S,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/no-structure.png)
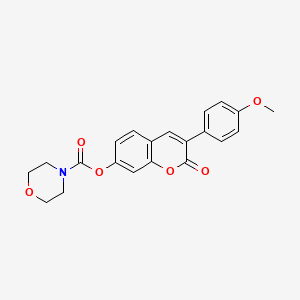

![3,4-difluoro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B3009774.png)
